molecular formula C8H16O2 B082193 trans-2-Butenal diethyl acetal CAS No. 10602-34-3

trans-2-Butenal diethyl acetal

Cat. No. B082193
CAS RN: 10602-34-3
M. Wt: 144.21 g/mol
InChI Key: ZUMISMXLQDKQDS-QPJJXVBHSA-N
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Description

Synthesis Analysis

The synthesis of trans-2-Butenal diethyl acetal can involve reactions of 2-butenal with ethylene glycol in the presence of p-toluenesulfonic acid, producing unsaturated cyclic acetal intermediates and other geometric isomers through a controlled process (Piasecki, 1984). Another method for the preparation involves the reaction of triethyl orthoformate with allylmagnesium chloride, derived from magnesium and allyl chloride, under optimized conditions to achieve significant yields (Zeng Fan-yan, 2006).

Molecular Structure Analysis

The molecular structure of trans-2-Butenal diethyl acetal and related compounds is determined through various analytical techniques, including NMR and GC/MS. These analyses allow for the identification of the compound's structure and the study of its isomers and intermediate products formed during synthesis processes (Sakhabutdinova et al., 2020).

Chemical Reactions and Properties

trans-2-Butenal diethyl acetal undergoes various chemical reactions, including transacetalization, where cyclic acetals react with acylium ions under specific conditions, leading to class-selective and structurally diagnostic reactions for cyclic acetals (Meurer et al., 2003). This type of reaction is crucial for understanding the compound's reactivity and potential applications in synthesis processes.

Scientific Research Applications

  • Synthesis and Characterization :

    • Piasecki (1984) studied the reaction products of 2-butenal with ethylene glycol, identifying unsaturated cyclic acetal as an intermediate product in the reaction catalyzed by p-toluenesulfonic acid (Piasecki, 1984).
    • Zeng Fan-yan (2006) conducted a study on the preparation of 3-Butenal diethyl acetal, determining optimum conditions for its synthesis (Zeng Fan-yan, 2006).
  • Chemical Reactions and Mechanisms :

    • The gas-phase reaction of trans-2-methyl-2-butenal with chlorine atoms was explored by Antiñolo et al. (2020), providing insights into kinetics, gaseous products, and secondary organic aerosol (SOA) formation (Antiñolo et al., 2020).
    • Morizawa et al. (1984) presented a synthetic method involving 1-Bromo-2-ethoxycyclopropyllithium as a synthetic equivalent of 2-Lithio- or 3-Lithiopropenal, applicable to the synthesis of various chemical compounds (Morizawa et al., 1984).
  • Atmospheric Chemistry and Environmental Impact :

    • Grira et al. (2021) investigated the gas-phase ozonolysis of trans-2-hexenal, revealing significant insights into kinetics, products, mechanisms, and SOA formation (Grira et al., 2021).
  • Pharmaceutical and Medical Applications :

    • Gillies et al. (2004) discussed the use of acetals, including trans-2-Butenal diethyl acetal, as pH-sensitive linkages for drug delivery, highlighting their potential in targeted therapeutic release (Gillies et al., 2004).
  • Catalysis and Industrial Applications :

    • León et al. (2011) explored the catalytic condensation of ethanol over Mg–Al mixed oxides, where trans-2-Butenal diethyl acetal played a role in the process, demonstrating the utility of these compounds in industrial chemical production (León et al., 2011).
  • Food and Beverage Industry :

    • Presa-Owens et al. (1995) characterized Macabeo, Xarel.lo, and Parellada white wines, identifying various compounds including trans-2-Butenal diethyl acetal, indicating its presence and significance in the wine industry (Presa-Owens et al., 1995).

Safety And Hazards

For safety and hazards information, please refer to the Safety Data Sheet (SDS) of "trans-2-Butenal diethyl acetal" .

Future Directions

“trans-2-Butenal diethyl acetal” may be used in the preparation of 2 S,3 S-epoxybutan-1-ol, an intermediate in the synthesis of erythromycin antibiotic . This suggests potential applications in the pharmaceutical industry.

properties

IUPAC Name

(E)-1,1-diethoxybut-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-4-7-8(9-5-2)10-6-3/h4,7-8H,5-6H2,1-3H3/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUMISMXLQDKQDS-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C=CC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(/C=C/C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-Butenal diethyl acetal

CAS RN

10602-34-3, 63511-92-2
Record name NSC506646
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=506646
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC219876
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=219876
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1-diethoxybut-2-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.031.101
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Record name trans-2-Butenal diethyl acetal
Source European Chemicals Agency (ECHA)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
G Ilyashenko, A Whiting, A Wright - Advanced Synthesis & …, 2010 - Wiley Online Library
… Reaction of Thioacetic Acid 1 with trans-2-Butenal Diethyl Acetal 6 A solution of trans-2-butenal diethyl acetal 6 (20 μL, 0.14 mmol) in toluene-d 8 (550 μL) was prepared and analysed …
Number of citations: 3 onlinelibrary.wiley.com
K Sarma, A Goswami - Letters in Organic Chemistry, 2009 - neist.csircentral.net
… 6H2O in 3:1 molar ratio [22] to trans-2-butenal diethyl acetal ‘1a’, it straightway gave trans-2-buten-1-ol (1b, Table 1) in very good yield (81%) without affecting the C=C bond. …
Number of citations: 1 neist.csircentral.net

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